molecular formula C24H35N3O2 B11358815 N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11358815
M. Wt: 397.6 g/mol
InChI Key: GHRZTXIKGLZGOP-UHFFFAOYSA-N
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Description

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzofuran ring, a cyclohexyl group, and an ethylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. The process begins with the preparation of the benzofuran ring, followed by the introduction of the cyclohexyl group and the ethylpiperazine moiety. Common synthetic routes include:

    Grignard Reaction: This involves the reaction of a halogenated benzofuran with a Grignard reagent to form the desired intermediate.

    Reductive Amination: The intermediate is then subjected to reductive amination with cyclohexylamine to introduce the cyclohexyl group.

    N-Alkylation: Finally, the ethylpiperazine moiety is introduced through N-alkylation using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide
  • N-{[1-(4-isopropylpiperazin-1-yl)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide

Uniqueness

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H35N3O2

Molecular Weight

397.6 g/mol

IUPAC Name

N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H35N3O2/c1-4-26-12-14-27(15-13-26)24(10-6-5-7-11-24)17-25-23(28)22-19(3)20-9-8-18(2)16-21(20)29-22/h8-9,16H,4-7,10-15,17H2,1-3H3,(H,25,28)

InChI Key

GHRZTXIKGLZGOP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=C(C4=C(O3)C=C(C=C4)C)C

Origin of Product

United States

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